
Uzoptirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uzoptirine, also known as Mipasetamab this compound, is an antibody-drug conjugate that targets the AXL receptor tyrosine kinase. This compound is composed of a humanized anti-AXL antibody linked to a pyrrolobenzodiazepine dimer cytotoxin via a cleavable linker. This compound has shown significant antitumor activity in preclinical models and is currently being investigated in clinical trials for its efficacy in treating various cancers, including sarcomas, adrenocortical carcinoma, and pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uzoptirine is synthesized through a multi-step process that involves the conjugation of a humanized anti-AXL antibody to a pyrrolobenzodiazepine dimer cytotoxin. The conjugation is achieved using GlycoConnect technology, which ensures site-specific attachment of the cytotoxin to the antibody. The linker used in this process is a Val-Ala cleavable linker, which allows for the release of the cytotoxin upon internalization by the target cells .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation to produce the humanized anti-AXL antibody, followed by purification and conjugation with the pyrrolobenzodiazepine dimer cytotoxin. The process is optimized to ensure high yield and purity of the final product, which is then formulated for clinical use .
Chemical Reactions Analysis
Types of Reactions
Uzoptirine undergoes several types of chemical reactions, including:
Cleavage Reactions: The Val-Ala cleavable linker is designed to be cleaved in the intracellular environment, releasing the pyrrolobenzodiazepine dimer cytotoxin.
DNA Interstrand Cross-Linking: The released cytotoxin forms sequence-selective, cytotoxic DNA interstrand cross-links, blocking cell division and causing cell death.
Common Reagents and Conditions
Cleavage Reactions: The cleavage of the Val-Ala linker occurs under acidic conditions typically found in the lysosomal environment of cells.
DNA Interstrand Cross-Linking: The pyrrolobenzodiazepine dimer cytotoxin interacts with DNA under physiological conditions, forming stable cross-links.
Major Products Formed
The major product formed from the cleavage reaction is the free pyrrolobenzodiazepine dimer cytotoxin, which then interacts with DNA to form interstrand cross-links .
Scientific Research Applications
Uzoptirine has a wide range of scientific research applications, including:
Cancer Therapy: this compound is being investigated for its potential to treat various cancers, including sarcomas, adrenocortical carcinoma, and pancreatic cancer. .
Targeted Drug Delivery: The antibody-drug conjugate design of this compound allows for targeted delivery of the cytotoxin to AXL-expressing cancer cells, minimizing off-target effects and improving therapeutic efficacy.
Combination Therapy: This compound is also being studied in combination with other anticancer therapies, such as gemcitabine and PARP inhibitors, to enhance its antitumor activity.
Mechanism of Action
Uzoptirine exerts its effects through the following mechanism:
AXL Targeting: The humanized anti-AXL antibody component of this compound binds to the AXL receptor on the surface of cancer cells.
Internalization and Cleavage: Upon binding, the antibody-drug conjugate is internalized by the cancer cell, and the Val-Ala cleavable linker is cleaved in the lysosomal environment.
Cytotoxin Release: The cleavage releases the pyrrolobenzodiazepine dimer cytotoxin, which then forms DNA interstrand cross-links, blocking cell division and inducing cell death.
Comparison with Similar Compounds
Uzoptirine is unique among AXL-targeted therapies due to its use of a pyrrolobenzodiazepine dimer cytotoxin. Similar compounds include:
Enapotamab Vedotin: An antibody-drug conjugate targeting AXL with a monomethyl auristatin E cytotoxin.
Cabozantinib: A small molecule tyrosine kinase inhibitor that targets AXL among other receptors.
Bemcentinib: An oral AXL inhibitor that blocks AXL signaling pathways.
This compound’s unique combination of AXL targeting and pyrrolobenzodiazepine dimer cytotoxin provides a potent and selective approach to cancer therapy, distinguishing it from other AXL-targeted treatments .
Properties
CAS No. |
2126805-05-6 |
|---|---|
Molecular Formula |
C66H83N9O18S |
Molecular Weight |
1322.5 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxy]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate |
InChI |
InChI=1S/C66H83N9O18S/c1-39(2)59(71-58(76)38-89-26-25-88-24-21-68-94(84,85)72-65(82)92-37-50-46-15-11-8-9-12-16-47(46)50)61(78)69-42(5)60(77)70-44-19-17-43(18-20-44)36-93-66(83)75-52-32-57(55(87-7)30-49(52)63(80)74-35-41(4)28-53(74)64(75)81)91-23-14-10-13-22-90-56-31-51-48(29-54(56)86-6)62(79)73-34-40(3)27-45(73)33-67-51/h17-20,29-35,39,42,45-47,50,53,59,64,68,81H,10-16,21-28,36-38H2,1-7H3,(H,69,78)(H,70,77)(H,71,76)(H,72,82)/t42-,45-,46-,47+,50?,53-,59-,64-/m0/s1 |
InChI Key |
GYWJLJHLCOVBNB-KTOQVBSHSA-N |
Isomeric SMILES |
CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)COCCOCCNS(=O)(=O)NC(=O)OCC8[C@H]9[C@@H]8CCC#CCC9)OC |
Canonical SMILES |
CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)COCCOCCNS(=O)(=O)NC(=O)OCC8C9C8CCC#CCC9)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


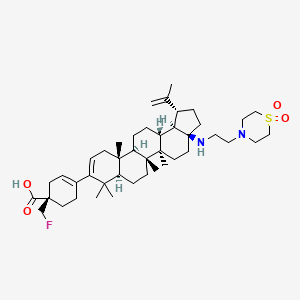
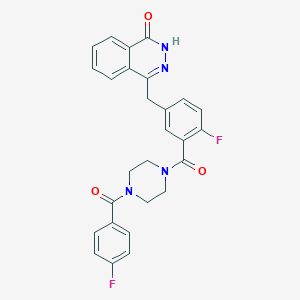
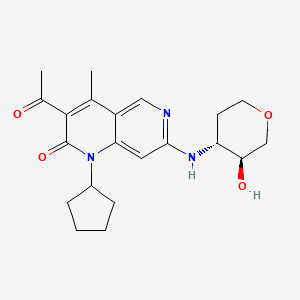
![6-[(2R)-2-hydroxy-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B10860393.png)

![(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethyl)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid;sulfuric acid](/img/structure/B10860413.png)

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860425.png)

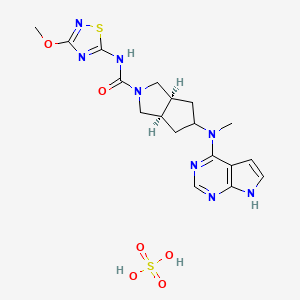
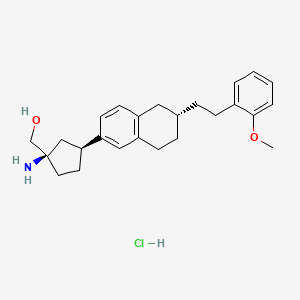
![(2-methylpyrimidin-4-yl)methyl (1R,5S)-6-[(2H-benzotriazole-5-carbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B10860450.png)
![(5R)-N-[4-(4-fluorophenoxy)phenyl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B10860454.png)
![[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]-[9-[(4-chlorophenyl)methyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]methanone](/img/structure/B10860459.png)
